2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide - 1248379-89-6

2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide

Catalog Number: EVT-1815298
CAS Number: 1248379-89-6
Molecular Formula: C11H21N3O
Molecular Weight: 211.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Derivatives of 5-aryl-3-(8-azabicyclo[3.2.1]octan-3-yl)-1,3,4-oxadiazol-2(3H)-one

  • Compound Description: This class of compounds, represented by the general formula (I) in the paper, shares the core 8-azabicyclo[3.2.1]octan-3-yl moiety with the target compound. The variations stem from substituents on the aryl ring (R2, X2, X3) and modifications at the 3-position of the bicyclic system (R1, X1). These modifications explore different pharmacological activities. []
  • Relevance: The presence of the 8-azabicyclo[3.2.1]octan-3-yl structure in both this compound class and 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide highlights a potential scaffold for therapeutic development, with variations in substituents influencing target specificity and pharmacological effects. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: This compound, 873140, is a potent allosteric antagonist of the CCR5 receptor. It exhibits significant antiviral activity against HIV-1 by preventing viral entry. []
  • Relevance: While structurally distinct from 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide, 873140's focus on CCR5 antagonism highlights the potential for targeting G protein-coupled receptors (GPCRs) with bicyclic amine derivatives. The 8-azabicyclo[3.2.1]octane system in the target compound could offer a starting point for exploring novel CCR5 modulators. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

  • Compound Description: Sch-C is another non-competitive allosteric antagonist of the CCR5 receptor. Similar to 873140, it demonstrates potent antiviral activity against HIV-1 by inhibiting viral entry. []
  • Relevance: Although structurally different from 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide, Sch-C, along with other CCR5 antagonists discussed, emphasizes the potential of exploring diverse chemical scaffolds, including bicyclic amines, for developing novel antiviral agents targeting CCR5. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

  • Compound Description: Sch-D functions as a non-competitive allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral activity against HIV-1 by inhibiting viral entry, similar to the other CCR5 antagonists mentioned. []
  • Relevance: Though structurally different from 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide, Sch-D underscores the therapeutic relevance of targeting CCR5 for HIV treatment. The research suggests that exploring variations in the bicyclic amine structure of 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide could lead to discovering new CCR5 modulators. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

* **Compound Description:** UK-427,857 acts as a non-competitive allosteric antagonist of the CCR5 receptor. Like the other CCR5 antagonists discussed, it exhibits potent antiviral activity against HIV-1 by inhibiting viral entry. [] * **Relevance:**  UK-427,857 shares the 8-azabicyclo[3.2.1]octane core with 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide.  This structural similarity strengthens the idea that modifying substituents on this core structure could lead to compounds with diverse pharmacological activities, potentially including CCR5 modulation. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

* **Compound Description:**  TAK779 is another potent allosteric antagonist of the CCR5 receptor known for its HIV-1 entry inhibition properties. []* **Relevance:**  While structurally distinct from 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide, TAK779, alongside other CCR5 antagonists, underscores the significance of exploring diverse chemical scaffolds, including those with bicyclic amine moieties, for developing novel antiviral agents targeting CCR5. []

7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1.2.4]triazol-2-amine Derivatives

* **Compound Description:** This series of compounds functions as γ-secretase modulators. They exhibit potential for treating Alzheimer's disease by selectively reducing the production of the amyloid-beta peptide (Aβ42), believed to be a significant contributor to the disease's progression. []* **Relevance:**  Similar to 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide, this class incorporates the 8-azabicyclo[3.2.1]octane core. This structural similarity suggests that 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide, with appropriate modifications, could be investigated for potential γ-secretase modulating activity. []

Endo-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-(1-methyl(ethyl-2-oxo-1H-benzimidazole-1-carboxamide hydrochloride) (BIMU 8)

* **Compound Description:** BIMU 8 acts as a full agonist at the 5-HT4 receptor, which is a serotonin receptor subtype. This compound mimics the effects of serotonin at this receptor, potentially leading to various physiological responses. []* **Relevance:**  Both BIMU 8 and 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide share the 8-azabicyclo[3.2.1]octane core, though with different substituents and stereochemistry. This shared core structure highlights its versatility as a scaffold for developing compounds targeting different receptors or exhibiting distinct pharmacological profiles. []

Endo-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxamide hydrochloride (BIMU 1)

* **Compound Description:**  BIMU 1 acts as a partial agonist at the 5-HT4 receptor, meaning it elicits a weaker response compared to a full agonist like BIMU 8. Despite its lower intrinsic activity, BIMU 1 exhibits a potency similar to 5-HT at this receptor. []* **Relevance:** BIMU 1 and 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide share the 8-azabicyclo[3.2.1]octane core. The different pharmacological profiles of BIMU 1 and BIMU 8, both containing this core structure, highlight how subtle modifications to the scaffold, such as changes in substituents or stereochemistry, can significantly influence receptor activity and functional outcomes. []

N-endo-8-methyl-8-azabicyclo[3.2.1]-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide, hydrochloride (DAU 6215)

* **Compound Description:** DAU 6215 acts as a competitive antagonist at the 5-HT4 receptor. It binds to the receptor and blocks the binding of serotonin and other agonists, thereby inhibiting receptor activation. [] * **Relevance:**  DAU 6215, BIMU 1, and 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide all share the 8-azabicyclo[3.2.1]octane core, albeit with variations in substituents and their positions. This recurring theme emphasizes the significant role of even minor structural modifications in influencing the interactions of these compounds with their respective target receptors. []
* **Compound Description:**  This class of compounds, particularly those with an ortho-alkoxy substituent on the benzoyl group, exhibits potent 5-HT3 receptor antagonist activity. These antagonists are structurally similar to ondansetron, a medication used to prevent nausea and vomiting. []* **Relevance:** While structurally distinct from 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide, the (2-alkoxybenzoyl)ureas highlight the potential of exploring different bicyclic and tricyclic systems, including variations of the 8-azabicyclo[3.2.1]octane core, for developing potent and selective 5-HT3 receptor antagonists. []

2-arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones

* **Compound Description:** This class of compounds features an arylmethylidene group attached to the 8-methyl-8-azabicyclo[3.2.1]octan-3-one core. []* **Relevance:**  These compounds share the 8-azabicyclo[3.2.1]octane core with 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide, demonstrating the versatility of this scaffold for generating diverse chemical entities with potential biological activity. The variations in the arylmethylidene group likely contribute to different pharmacological profiles. []

Properties

CAS Number

1248379-89-6

Product Name

2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide

IUPAC Name

2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethylacetamide

Molecular Formula

C11H21N3O

Molecular Weight

211.3 g/mol

InChI

InChI=1S/C11H21N3O/c1-13(2)11(15)7-14-9-3-4-10(14)6-8(12)5-9/h8-10H,3-7,12H2,1-2H3

InChI Key

ZBLXRPOYRMXHMW-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CN1C2CCC1CC(C2)N

Canonical SMILES

CN(C)C(=O)CN1C2CCC1CC(C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.